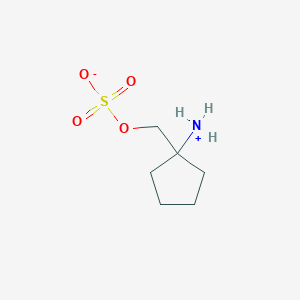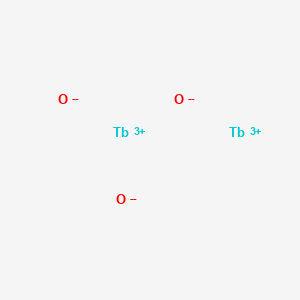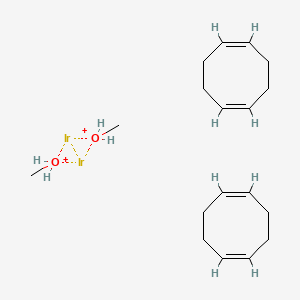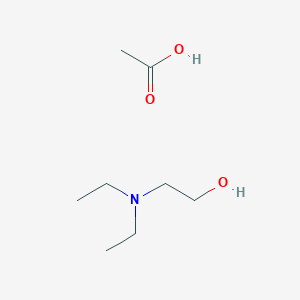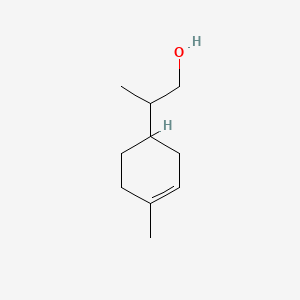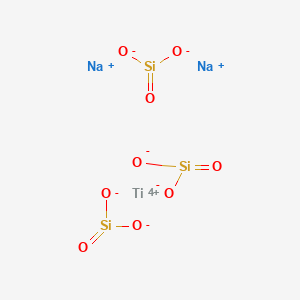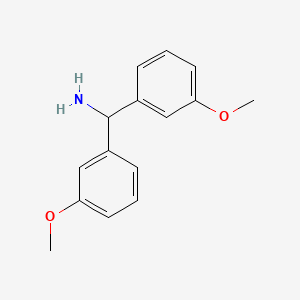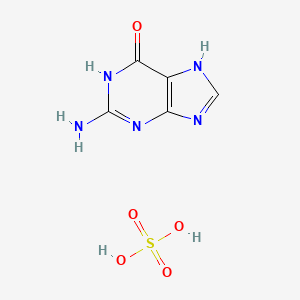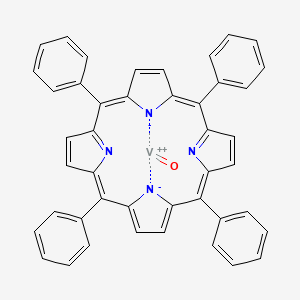
5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide, also known as Oxo [5,10,15,20-tetraphenylporphinato (2-)]vanadium or Vanadyl (IV) meso-tetraphenylporphine, is a compound with the empirical formula C44H28N4OV . It is used for research in catalysis . Thin films of this compound may be used in detecting methane gas .
Physical And Chemical Properties Analysis
5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide is a purple crystalline solid . It has a maximum absorption wavelength (λmax) of 423 nm . It is insoluble in water and has a solubility of 0.03 g/L in toluene . Its melting point is greater than 300 °C .科学的研究の応用
Photonic & Optical Materials
Vanadyl meso-tetraphenylporphine is utilized in the field of photonic and optical materials due to its unique light-absorbing properties. With a maximum absorption wavelength (λmax) of 423 nm , it’s suitable for creating thin films that can be used in various optical devices .
Gas Detection
This compound has been specifically mentioned for its application in detecting methane gas. Thin films of Vanadyl meso-tetraphenylporphine can be used as sensitive layers in gas sensors, which are crucial for environmental monitoring and safety in industrial settings .
Catalysis
As a catalyst, Vanadyl meso-tetraphenylporphine facilitates various chemical reactions. Its role as a reagent type catalyst with a vanadium core makes it valuable in research involving transition metal catalysis .
Model Compounds in Crude Oil Research
It serves as a model compound for vanadium compounds found in crude oil. This application is significant for understanding the chemistry and behavior of vanadium in petroleum products and could lead to more efficient processing methods .
Epoxidation of Olefins
The compound is a selective catalyst for the epoxidation of olefins. This reaction is important in the production of epoxides, which are intermediates in the synthesis of various industrial chemicals .
Investigation of Catalytic Activity
High-valent vanadium(IV) tetraphenylporphyrin, which includes Vanadyl meso-tetraphenylporphine, has been studied for its catalytic activity. It has shown efficiency and reusability in the acetylation of alcohols and phenols with acetic anhydride, indicating its potential as a versatile catalyst in organic synthesis .
Safety and Hazards
This compound is classified as a combustible solid . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . It should be stored in a place with adequate ventilation, and contact with skin, eyes, or clothing should be avoided .
特性
IUPAC Name |
oxovanadium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;/q-2;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCQRRQLLCXEFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O=[V+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28N4OV |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide | |
Q & A
Q1: How does incorporating 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide into a mesoporous silica material affect its electrochemical properties?
A1: Research indicates that incorporating 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide into a mesoporous silica material like SBA-15 significantly improves its electrochemical performance. [] This enhancement stems from improved electrical conductivity and enhanced charge transfer processes within the mesoporous structure. Consequently, the material exhibits higher current densities associated with oxidation and reduction processes. []
Q2: What are the potential photoelectrochemical applications of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide supported on silica?
A2: Studies have demonstrated that 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide, particularly when supported on silica, exhibits promising photoelectrocatalytic activity. [] This means that the material can utilize light energy to drive electrochemical reactions. This property, combined with its n-type semiconductivity, makes it a potential candidate for applications like photocatalysis and solar energy conversion. []
Q3: What is the significance of studying the diffusion coefficient of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide?
A3: Understanding the diffusion coefficient of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide, especially at infinite dilution in solvents like propan-2-one, provides insights into its mobility and interaction with the surrounding environment. [] This information is crucial for predicting its behavior in various applications, including its effectiveness as a catalyst and its transport properties in different media.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


